

physical and chemical properties of 2-Chloro-5-nitrobenzothiazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-5-nitrobenzothiazole

Cat. No.: B1589442

[Get Quote](#)

An In-Depth Technical Guide to **2-Chloro-5-nitrobenzothiazole**: Properties, Reactivity, and Applications

Abstract

This technical guide offers a comprehensive overview of **2-Chloro-5-nitrobenzothiazole** (CAS No: 3622-38-6), a pivotal heterocyclic building block in modern organic synthesis. We delve into its core physicochemical properties, spectroscopic characteristics, and distinct reactivity profile, which is dominated by the interplay between the electrophilic C2 carbon and the electron-withdrawing nitro group. This document is structured to provide researchers, scientists, and drug development professionals with actionable insights, including detailed experimental protocols for its key chemical transformations and a discussion of its application in the synthesis of pharmacologically active agents. The content is grounded in authoritative references to ensure scientific accuracy and trustworthiness.

Core Molecular Profile

2-Chloro-5-nitrobenzothiazole is an organic compound featuring a fused benzene and thiazole ring system.^[1] Its utility in synthetic chemistry is largely dictated by two key features: a reactive chlorine atom at the 2-position and a nitro group at the 5-position, which significantly influences the molecule's electronic properties and reactivity.^[1]

Chemical Structure and Identifiers

Caption: Chemical structure of **2-Chloro-5-nitrobenzothiazole**.

Table 1: Chemical Identifiers and Properties

Property	Value	Source(s)
CAS Number	3622-38-6	[1] [2]
Molecular Formula	C ₇ H ₃ ClN ₂ O ₂ S	[1] [2] [3]
Molecular Weight	214.63 g/mol	[1] [2] [3]
Synonyms	2-Chloro-5-nitro-1,3-benzothiazole, 2-chloro-5-nitrobenzo[d]thiazole	[1]
Appearance	Yellow to brown solid	[1]
Density	1.6 ± 0.1 g/cm ³	[2]
Boiling Point	348.1 ± 15.0 °C at 760 mmHg	[2]
Flash Point	164.3 ± 20.4 °C	[2]
LogP	3.14	[2]
Solubility	Moderately soluble in organic solvents	[1]

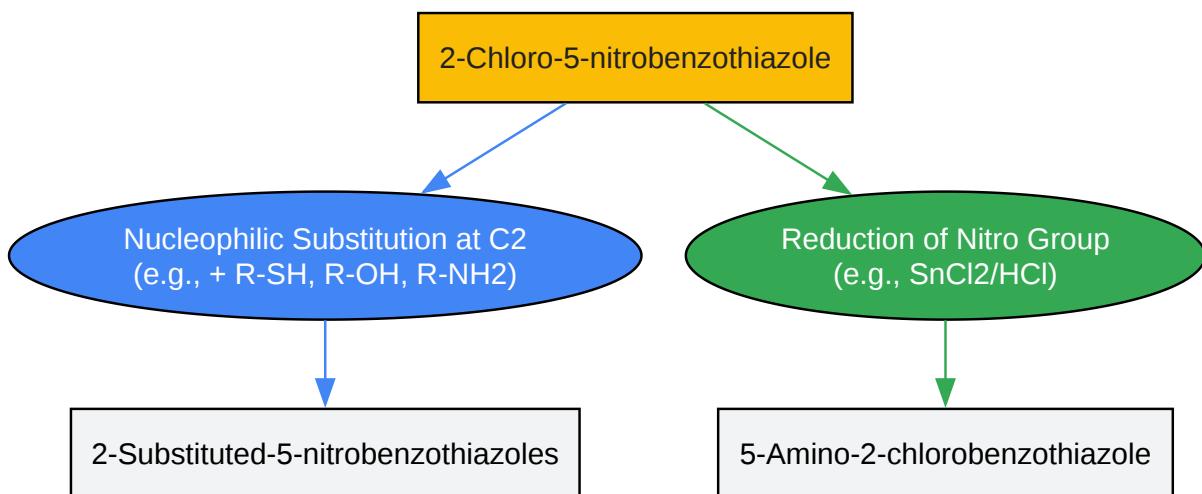
Spectroscopic and Analytical Characterization

While comprehensive spectral data should be obtained for each batch, the structural features of **2-Chloro-5-nitrobenzothiazole** allow for the prediction of its key spectroscopic signatures. Commercial suppliers may provide compound-specific analytical data, including NMR and LC-MS.[\[4\]](#)

Predicted Spectroscopic Features

- ¹H NMR: The aromatic region is expected to show three distinct protons. The proton at C4 (adjacent to the sulfur and nitro-bearing C5) would likely appear as a doublet. The proton at C6 would be a doublet of doublets, and the C7 proton would be a doublet. The strong

electron-withdrawing effect of the nitro group will cause a significant downfield shift for these protons.


- ^{13}C NMR: The spectrum should display seven distinct carbon signals. The carbon at C2, bonded to both nitrogen and chlorine, will be significantly deshielded. The carbons in the benzene ring will show splitting patterns consistent with the substitution, with C5 (bonded to the nitro group) and C3a/C7a (bridgehead carbons) having characteristic chemical shifts.
- Infrared (IR) Spectroscopy: Key vibrational bands are expected for:
 - Aromatic C-H stretching ($\sim 3100\text{-}3000\text{ cm}^{-1}$)
 - C=N stretching of the thiazole ring ($\sim 1600\text{ cm}^{-1}$)
 - Asymmetric and symmetric NO_2 stretching, which are very strong and characteristic bands ($\sim 1550\text{-}1500\text{ cm}^{-1}$ and $1350\text{-}1300\text{ cm}^{-1}$, respectively)
 - C-Cl stretching ($\sim 800\text{-}600\text{ cm}^{-1}$)

Chromatographic Analysis

Purity assessment is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, as the aromatic system and nitro group provide strong chromophores. For identity confirmation and mass determination, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.

Chemical Reactivity and Synthetic Utility

The synthetic value of **2-Chloro-5-nitrobenzothiazole** stems from its pre-activated state for two fundamental transformations: nucleophilic substitution at the C2 position and reduction of the C5 nitro group.

[Click to download full resolution via product page](#)

Caption: Key reactivity pathways of **2-Chloro-5-nitrobenzothiazole**.

Key Transformation: Nucleophilic Aromatic Substitution at C2

The chlorine atom at the C2 position is highly susceptible to displacement by nucleophiles. This reactivity is enhanced by the electron-withdrawing nature of the thiazole ring nitrogen. This reaction is a cornerstone for introducing diverse functionalities to the benzothiazole scaffold.

Authoritative Insight: This transformation is frequently exploited in medicinal chemistry. For instance, the reaction with various thiols is a key step in synthesizing novel c-Jun N-terminal kinase (JNK) inhibitors, where the benzothiazole acts as a crucial scaffold.^{[5][6]}

Experimental Protocol: Synthesis of a 2-(Alkylthio)-5-nitrobenzothiazole Derivative

- **Reagents & Setup:** Dissolve **2-Chloro-5-nitrobenzothiazole** (1.0 eq) in a suitable polar aprotic solvent such as methanol or DMF in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.
- **Nucleophile Addition:** Add the desired thiol (e.g., thiophenol, 1.1 eq) to the solution.
- **Base Addition:** Add a non-nucleophilic base, such as sodium methoxide (NaOMe) or triethylamine (TEA) (1.2 eq), to the mixture at room temperature. The base deprotonates the

thiol, generating the active nucleophile.

- Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Once complete, pour the reaction mixture into ice-cold water. The product will often precipitate as a solid.
- Purification: Collect the solid by vacuum filtration, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) or purify by column chromatography to yield the final product.

Key Transformation: Reduction of the Nitro Group

The nitro group can be readily reduced to a primary amine, yielding 5-Amino-2-chlorobenzothiazole. This amine serves as a versatile synthetic handle for further derivatization through acylation, alkylation, or diazotization reactions, opening pathways to a vast library of compounds.^[7]

Authoritative Insight: The conversion of a nitro group to an amine is a fundamental step in building complex molecules. This transformation allows for the introduction of new pharmacophores or linking moieties essential for structure-activity relationship (SAR) studies in drug discovery.

Experimental Protocol: Synthesis of 5-Amino-2-chlorobenzothiazole

- **Reagents & Setup:** Suspend **2-Chloro-5-nitrobenzothiazole** (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (HCl) in a round-bottom flask.
- **Reductant Addition:** Add tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) (3.0-5.0 eq) portion-wise to the suspension. The reaction is exothermic and may require cooling in an ice bath to maintain control.
- **Reaction Conditions:** After the addition is complete, heat the mixture to reflux and stir for several hours. Monitor the reaction progress by TLC.
- **Workup:** Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO_3) or sodium hydroxide (NaOH)

solution until the pH is basic (~8-9).

- Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Applications in Research and Development

2-Chloro-5-nitrobenzothiazole is not just a laboratory curiosity; it is a key intermediate with demonstrated applications in several areas of chemical science.

- Pharmaceuticals: It is a foundational scaffold for drugs targeting a range of diseases. Its derivatives have been investigated for their roles as JNK inhibitors (for diabetes, inflammation, and cancer), antimicrobial agents, and anticonvulsants.^{[1][5][7][8]} The benzothiazole core is a recognized privileged structure in medicinal chemistry.^[8]
- Agrochemicals: The inherent biological activity of the benzothiazole nucleus makes its derivatives candidates for new pesticides and herbicides.^[1]
- Dyes and Materials: The conjugated aromatic system makes it a precursor for synthesizing organic dyes and functional materials.^[1]

Safety, Handling, and Storage

Due to its chemical nature as a chlorinated nitroaromatic compound, **2-Chloro-5-nitrobenzothiazole** must be handled with appropriate care.

- General Precautions: Handle in a well-ventilated area or fume hood. Avoid breathing dust, fumes, or vapors.^{[9][10]} Avoid contact with skin and eyes.^[11]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.^{[9][11]}
- Hazards: May cause skin irritation, serious eye irritation, and may cause an allergic skin reaction.^{[9][12]} It is considered potentially toxic and hazardous to the environment.^[1]

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10][11][13]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations at an approved waste disposal plant.[9][13]

Conclusion

2-Chloro-5-nitrobenzothiazole is a highly versatile and valuable reagent for the scientific community. Its well-defined reactivity at two distinct positions provides a robust platform for the synthesis of diverse and complex molecular architectures. A thorough understanding of its properties, handling requirements, and reaction protocols, as detailed in this guide, empowers researchers to effectively leverage this compound in their synthetic endeavors, particularly in the fields of drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. CAS 3622-38-6: Benzothiazole, 2-chloro-5-nitro- [cymitquimica.com]
2. 2-Chloro-5-nitrobenzo[d]thiazole | CAS#:3622-38-6 | Chemsoc [chemsoc.com]
3. alfa-chemistry.com [alfa-chemistry.com]
4. 3622-38-6|2-Chloro-5-nitrobenzo[d]thiazole|BLD Pharm [bldpharm.com]
5. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
6. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
7. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
8. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-Chloro-5-nitrobenzothiazole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1589442#physical-and-chemical-properties-of-2-chloro-5-nitrobenzothiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com